molecular formula C30H16Br2 B13140865 1,5-Dibromo-9,10-bis(phenylethynyl)anthracene CAS No. 84870-39-3

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene

Cat. No.: B13140865
CAS No.: 84870-39-3
M. Wt: 536.3 g/mol
InChI Key: NGKAGMCEBJFYKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene can be synthesized through a series of reactions involving anthracene derivatives. One common method involves the Suzuki/Sonogashira cross-coupling reactions. The process typically starts with the bromination of anthracene to obtain 1,5-dibromoanthracene. This intermediate is then subjected to Sonogashira coupling with phenylacetylene to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-9,10-bis(phenylethynyl)anthracene involves its photophysical properties. The compound exhibits strong fluorescence and can undergo triplet-triplet annihilation upconversion, making it useful in light-emitting applications. The molecular targets and pathways involved include the absorption of photons, excitation to higher energy states, and subsequent emission of light .

Comparison with Similar Compounds

Similar Compounds

    9,10-Bis(phenylethynyl)anthracene: Similar structure but lacks bromine atoms.

    9,10-Diphenylanthracene: Another anthracene derivative with phenyl groups at the 9 and 10 positions.

    9,10-Dimethylanthracene: Contains methyl groups at the 9 and 10 positions

Uniqueness

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene is unique due to the presence of bromine atoms at the 1 and 5 positions, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of various derivatives with tailored properties .

Properties

CAS No.

84870-39-3

Molecular Formula

C30H16Br2

Molecular Weight

536.3 g/mol

IUPAC Name

1,5-dibromo-9,10-bis(2-phenylethynyl)anthracene

InChI

InChI=1S/C30H16Br2/c31-27-15-8-14-24-26(20-18-22-11-5-2-6-12-22)30-23(13-7-16-28(30)32)25(29(24)27)19-17-21-9-3-1-4-10-21/h1-16H

InChI Key

NGKAGMCEBJFYKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Br)C#CC5=CC=CC=C5)Br

Origin of Product

United States

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